

2-Bromo-3-methylpyridine: A Technical Guide to Research and Development

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Compound of Interest

Compound Name: **2-Bromo-3-methylpyridine**

Cat. No.: **B184072**

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Introduction

2-Bromo-3-methylpyridine, a halogenated pyridine derivative, serves as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine ring, imparts a valuable combination of reactivity and selectivity. This makes it an indispensable intermediate in the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This technical guide provides an in-depth overview of the potential research areas for **2-Bromo-3-methylpyridine**, focusing on its synthesis, key reactions, and applications in the development of novel therapeutic agents and crop protection agents.

Physicochemical Properties and Synthesis

2-Bromo-3-methylpyridine is a colorless to pale yellow liquid with a boiling point ranging from 216-221 °C.^[1] Key physicochemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ BrN	[1]
Molecular Weight	172.02 g/mol	[1]
Boiling Point	216-221 °C	[1]
Density	1.54-1.55 g/mL	[1]
CAS Number	3430-17-9	[1]

The synthesis of **2-Bromo-3-methylpyridine** can be achieved through various routes, often starting from commercially available pyridine derivatives. One common method involves the diazotization of 2-amino-3-methylpyridine followed by a Sandmeyer-type reaction with a bromide source. Another approach involves the direct bromination of 3-methylpyridine, though this can sometimes lead to mixtures of isomers requiring careful purification. A patented method describes the preparation from 2-methyl-3-aminopyridine via diazotization in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite.[\[1\]](#)

Core Research Area: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The primary areas of research involving **2-Bromo-3-methylpyridine** revolve around the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

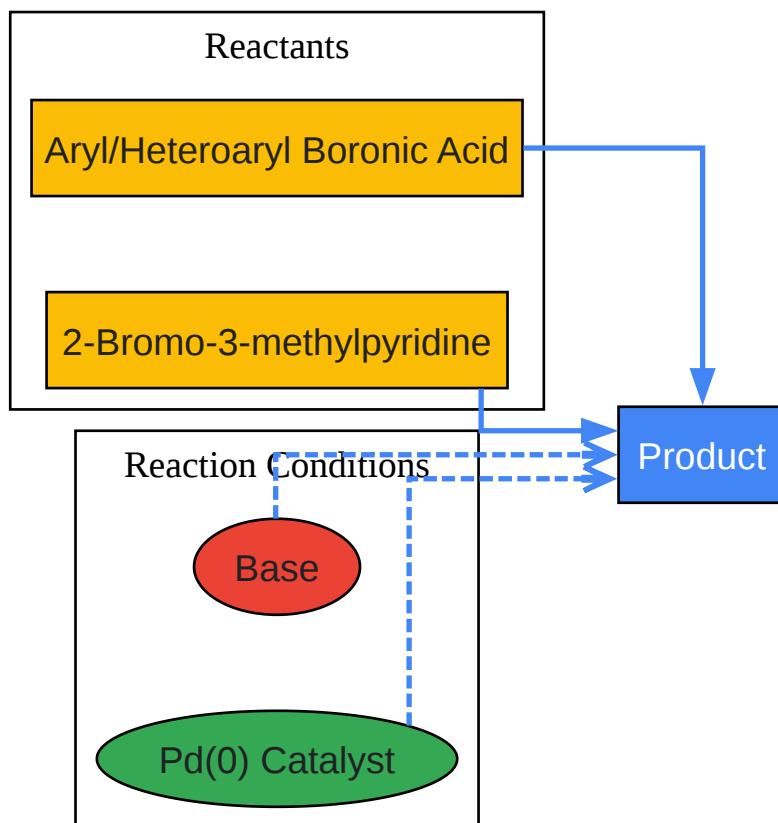
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. **2-Bromo-3-methylpyridine** readily participates in this reaction with a wide range of aryl and heteroaryl boronic acids and esters, providing access to a diverse library of 2-substituted-3-methylpyridine derivatives. These structures are prevalent in many biologically active molecules.

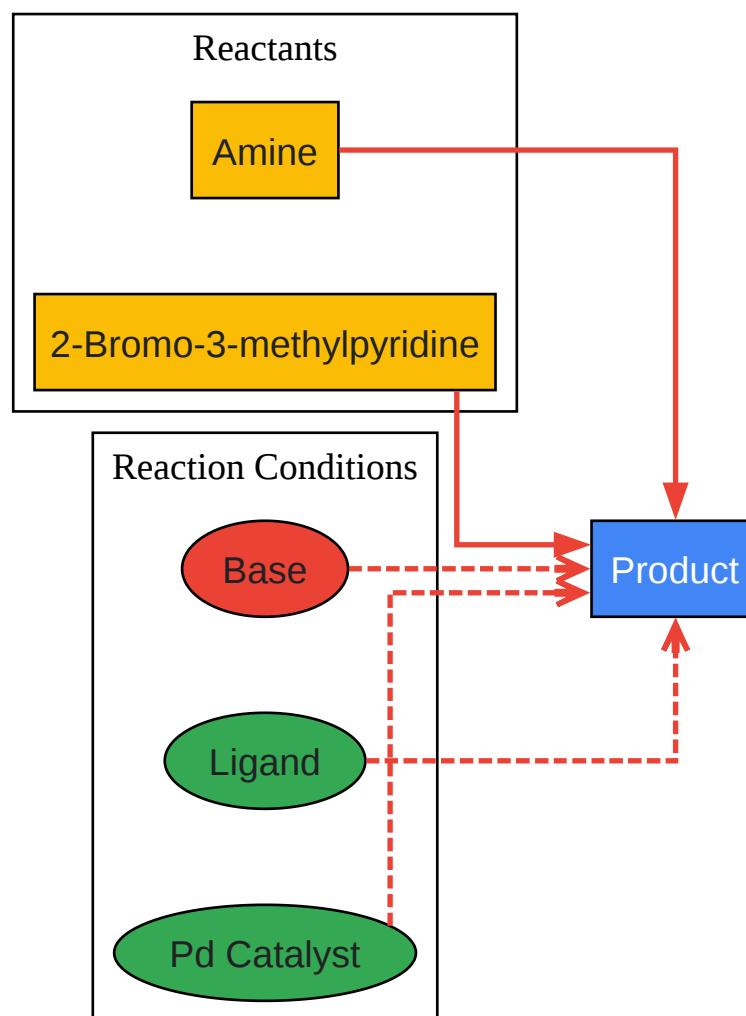
Table of Representative Suzuki-Miyaura Coupling Reactions:

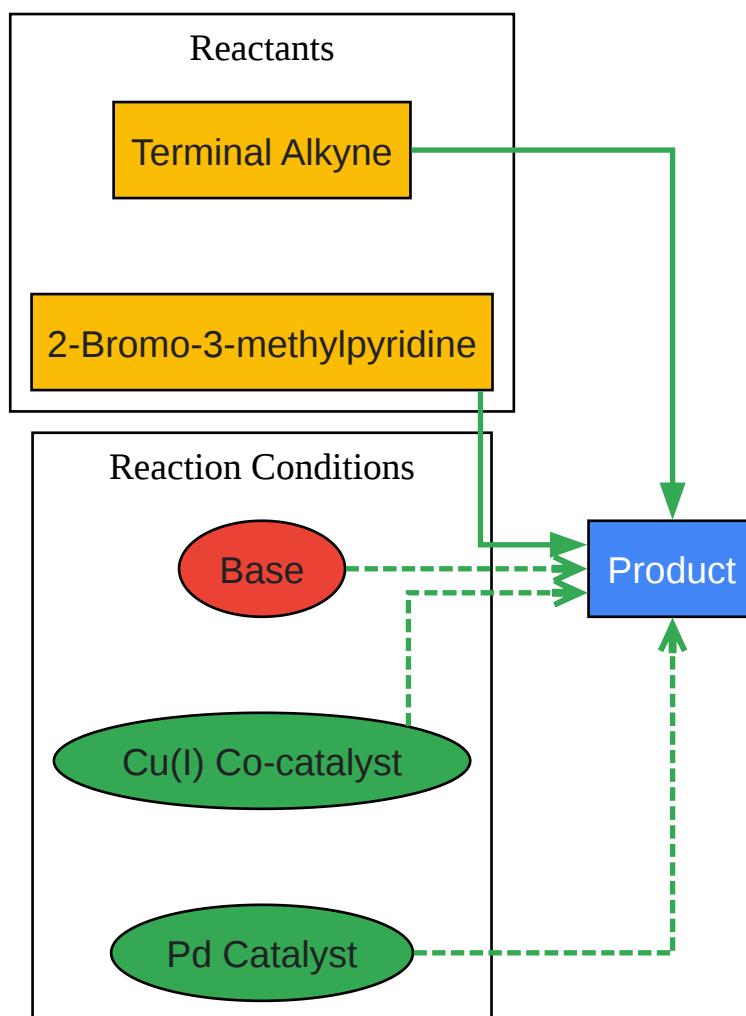
Boronic Acid/Este r	Catalyst	Base	Solvent	Temp (°C)	Yield (%)	Referenc e
Phenylboro nic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	100	85-95	Adapted from[2]
4- Methoxyph enylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Dioxane	90	92	Adapted from[3]
Pyrimidine- 5-boronic acid	Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Toluene	110	88	Adapted from[4]
1-Methyl- 1H- pyrazole-4- boronic acid pinacol ester	Pd(OAc) ₂ / XPhos	K ₃ PO ₄	2-Butanol	100	95	Adapted from[3]

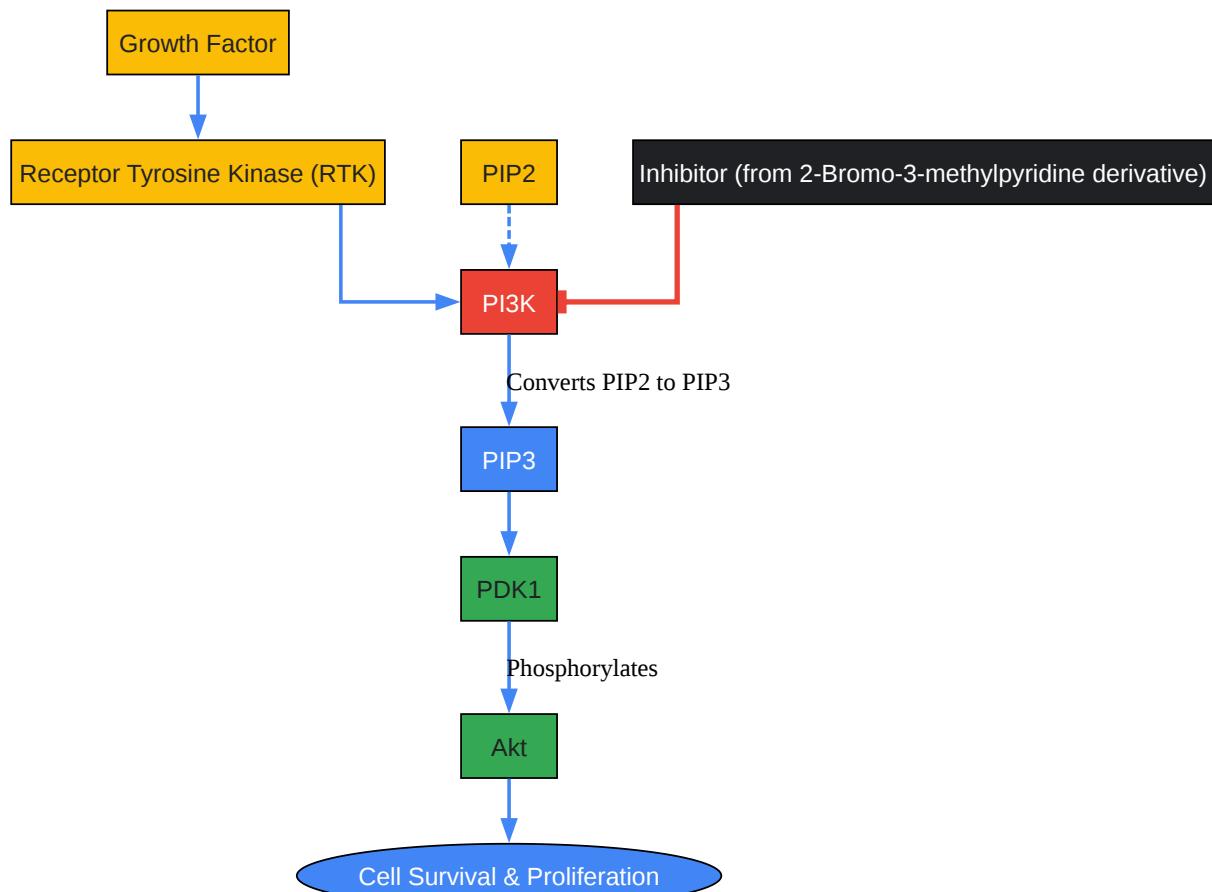
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing **2-Bromo-3-methylpyridine** (1.0 mmol) and the desired boronic acid or ester (1.2 mmol) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][5]









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References

- 1. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
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